Enobosarm (also known as Enobosarm, GTx-024, S-22, or MK-2866) is a non-steroidal, orally active, selective androgen receptor modulator (SARM) [, , , , ]. SARMs are a class of synthetic drugs designed to mimic the anabolic effects of testosterone while demonstrating greater tissue selectivity, potentially leading to a more favorable side effect profile compared to traditional androgens [, , , ].
Enobosarm selectively binds to the androgen receptor (AR) in a tissue-specific manner [, , , ]. It demonstrates a high affinity for the AR, comparable to that of dihydrotestosterone (DHT), the most potent natural androgen [, ]. This binding leads to the activation of AR signaling pathways, which in turn regulate the expression of genes involved in various physiological processes, including muscle growth, bone formation, and metabolism [, , , , , ].
Ostarine belongs to the class of compounds known as selective androgen receptor modulators (SARMs). These compounds are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate. Ostarine was developed by GTx, Inc. and is primarily intended for therapeutic use in conditions like cachexia, muscle wasting associated with cancer, and other disorders that lead to muscle loss .
The synthesis of ostarine involves several key steps and can be achieved through various synthetic routes. One notable method includes the use of an aryl-propionamide scaffold. For instance, in one synthesis approach detailed in a study, 3-(pentafluorosulfanyl)aniline was reacted with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield ostarine derivatives. The reaction was conducted at low temperatures (−20 °C) to facilitate the formation of the desired product .
Ostarine has a complex molecular structure characterized by its aryl-propionamide framework. Its chemical formula is , with a molar mass of approximately 389.334 g/mol. The compound features several functional groups that contribute to its biological activity .
Ostarine undergoes various chemical transformations during its synthesis and metabolic processes. The compound is primarily metabolized by cytochrome P450 enzymes (specifically CYP3A4) and UDP-glucuronosyltransferase enzymes (UGT1A1 and UGT2B7). These metabolic pathways are crucial for determining the pharmacokinetics of ostarine in biological systems .
The mechanism of action of ostarine involves selective binding to androgen receptors located in muscle and bone tissues. Upon binding, ostarine activates these receptors, leading to increased protein synthesis and muscle growth without the side effects typically associated with anabolic steroids. Studies have shown that ostarine enhances myogenic differentiation and proliferation in muscle cells through activation of signaling pathways involving ERK1/2 kinase .
Ostarine exhibits several physical and chemical properties that influence its behavior in biological systems:
Ostarine has been investigated for various scientific applications primarily related to muscle health:
Ongoing studies are exploring ostarine's effects on muscle metabolism and recovery post-exercise. Its ability to selectively modulate androgen receptors makes it a candidate for further research into therapies for metabolic disorders .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: